molecular formula C10H11NO3 B177070 N-Methylhippuric acid CAS No. 2568-34-5

N-Methylhippuric acid

Cat. No.: B177070
CAS No.: 2568-34-5
M. Wt: 193.2 g/mol
InChI Key: PKCSYDDSNIJRIX-UHFFFAOYSA-N
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Description

N-Methylhippuric acid is an organic compound classified as an N-acylglycine. It is a derivative of hippuric acid, where the hydrogen atom of the amino group is replaced by a methyl group. This compound is known for its role as a metabolite of xylene, a common industrial solvent. This compound is often used as a biomarker to assess exposure to xylene in occupational health studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylhippuric acid can be synthesized through the reaction of N-methylglycine (sarcosine) with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified through crystallization and filtration techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-Methylhippuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Toxicological Assessment

MHA is widely recognized as a biomarker for xylene exposure. In toxicological studies, urine levels of MHA are measured to assess the extent of exposure to xylene in individuals.

Case Study: Acute Pesticide Poisoning

A study involving 205 patients with acute pesticide poisoning demonstrated that urinary MHA levels serve as a surrogate marker for xylene ingestion. The research indicated that higher levels of MHA were associated with poorer clinical outcomes, such as increased mortality rates and longer hospital stays .

Parameter Mean Value
Age (years)62.5 ± 16.0
Weight (kg)62.5 ± 7.8
Ingested volume of pesticide (mL)140.8 ± 123.6
Time to hospital arrival (hours)5.5 ± 5.3

This data underscores the utility of MHA as a critical indicator in clinical settings, particularly in emergency toxicology.

Environmental Monitoring

In environmental health, MHA is utilized to monitor occupational exposure to solvents like xylene and toluene. The measurement of MHA in urine samples allows for the assessment of exposure levels among workers in industries where these chemicals are prevalent.

Analytical Methods

Various analytical techniques have been developed for the quantification of MHA in biological specimens:

  • High-Performance Liquid Chromatography (HPLC) : This method provides high sensitivity and specificity for detecting MHA in urine samples.
  • Thin-Layer Chromatography (TLC) : TLC has been used effectively for separating hippuric acid and methylhippuric acid from urine samples exposed to toluene and xylene .

Clinical Diagnostics

MHA's role extends into clinical diagnostics, where it aids in determining exposure levels during medical evaluations.

Clinical Relevance

In cases of suspected xylene exposure, measuring urinary MHA can provide insights into the severity of intoxication and guide treatment decisions. For instance, studies have shown that elevated urinary MHA correlates with the necessity for mechanical ventilation in patients suffering from severe poisoning .

Research Insights

Recent research has focused on optimizing analytical methods for detecting MHA and understanding its metabolic pathways:

  • A study highlighted the development of colorimetric methods for rapid determination of hippuric acid as an exposure biomarker, indicating advancements in detection techniques that enhance accuracy and efficiency .
  • Investigations into the metabolic conversion pathways reveal that toluene is metabolized into hippuric acid and subsequently into methylhippuric acid, which emphasizes the importance of understanding these biochemical processes for accurate exposure assessment.

Mechanism of Action

The mechanism of action of N-Methylhippuric acid involves its interaction with specific enzymes and metabolic pathways. As a metabolite of xylene, it is formed through the enzymatic oxidation of xylene followed by conjugation with glycine. This process is catalyzed by enzymes such as cytochrome P450 and glycine N-acyltransferase. The resulting this compound is then excreted in the urine, making it a useful biomarker for monitoring xylene exposure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific formation pathway and its role as a biomarker for xylene exposure. Unlike its isomers, it is formed exclusively from N-methylglycine and benzoyl chloride, making it distinct in its synthesis and applications .

Biological Activity

N-Methylhippuric acid (MHA) is a significant metabolite primarily associated with the exposure to xylene, an aromatic hydrocarbon commonly used as a solvent in various industrial applications. Understanding the biological activity of MHA is crucial for assessing its role in human health and potential toxicological effects.

MHA is classified as an acyl glycine, formed through the action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of glycine with acyl-CoA derivatives, predominantly from xylene metabolism. The metabolic pathway can be summarized as follows:

Acyl CoA+GlycineGLYATCoA+N Methylhippuric acid\text{Acyl CoA}+\text{Glycine}\xrightarrow{\text{GLYAT}}\text{CoA}+\text{N Methylhippuric acid}

Approximately 90% of absorbed xylene is excreted as MHA in urine, making it a useful biomarker for xylene exposure in occupational settings .

1. Excretion Patterns

Research indicates that MHA levels in urine serve as a reliable indicator of xylene exposure. A study demonstrated that urine MHA levels peaked several hours post-exposure and decreased sharply within 12 hours . This rapid excretion underscores the compound's role in assessing acute exposure scenarios.

2. Clinical Relevance

MHA has been implicated in various clinical contexts, particularly in cases of acute pesticide poisoning where xylene is involved. A study showed a significant correlation between urine MHA levels and the volume of ingested xylene, suggesting its potential utility in clinical toxicology .

Study ParameterCorrelation Coefficient (CCC)P-value
Urine MHA levels vs. ingested xylene0.94<0.001

3. Impact on Enzyme Activity

MHA's biological activity extends to its interaction with metabolic enzymes. For instance, ethanol consumption has been shown to inhibit the metabolic clearance of xylene, leading to increased blood xylene levels and decreased urinary MHA excretion by approximately 50% . This interaction highlights the compound's role in drug metabolism and potential implications for individuals exposed to both ethanol and xylene.

Case Studies

Several case studies have documented the effects of MHA in occupational health settings:

  • Occupational Exposure : Workers exposed to xylene showed elevated urinary MHA levels, which were directly correlated with their exposure levels, serving as a biomarker for monitoring occupational health risks associated with solvent exposure .
  • Toxicological Assessments : In cases of acute poisoning from pesticides containing xylene, urine MHA was analyzed to assess exposure severity and guide treatment decisions .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-Methylhippuric acid isomers, and how can their purity be validated?

  • Answer : this compound isomers (2-, 3-, and 4-methyl derivatives) are typically synthesized via acylation of glycine with methyl-substituted benzoyl chlorides under alkaline conditions . Characterization involves 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and melting point analysis (e.g., 101–104°C for this compound, CAS 2568-34-5) . Reproducibility requires strict control of reaction stoichiometry and temperature, as outlined in experimental protocols emphasizing reagent sources (e.g., anhydrous solvents) and spectral data archiving .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity (LOD ~0.1 ng/mL) and specificity for distinguishing isomers . Method validation must include linearity (R² >0.99), recovery rates (80–120%), and matrix effect studies using internal standards (e.g., deuterated analogs) . For non-MS setups, HPLC-UV with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) is viable but requires rigorous cross-validation .

Q. What in vivo/in vitro models are commonly used to study this compound metabolism?

  • Answer : Rodent models (rats/mice) are standard for assessing urinary excretion kinetics, with 24-hour urine collection protocols to track metabolite levels . In vitro systems like human liver microsomes or primary hepatocytes evaluate phase I/II metabolism, focusing on enzymatic conversion rates (e.g., CYP450 involvement) . Sample preparation should adhere to NIH guidelines for preclinical reproducibility, including randomization and blinding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Answer : Discrepancies in parameters like plasma half-life (e.g., 2.5 vs. 4.1 hours) may arise from isomer-specific metabolism or interspecies variability. Use sensitivity analysis to identify confounding variables (e.g., diet, genetic polymorphisms) . Cross-lab validation via round-robin testing with standardized protocols (e.g., fixed dosing regimens) is critical . Meta-analyses of peer-reviewed studies should prioritize datasets with transparent methodology and raw data availability .

Q. What experimental design considerations minimize degradation of this compound during long-term stability studies?

  • Answer : Degradation pathways (hydrolysis/oxidation) require accelerated stability testing under stress conditions (e.g., 40°C/75% RH for 6 months). Use DOE (Design of Experiments) to optimize storage buffers (pH 4–6) and antioxidants (e.g., ascorbic acid) . Analytical monitoring via UHPLC-QTOF can detect degradation products at trace levels (<0.5%) . Pre-study validation must comply with ICH Q1A guidelines for pharmaceutical impurities .

Q. How can computational models predict the environmental fate of this compound?

  • Answer : Molecular dynamics simulations and QSAR (Quantitative Structure-Activity Relationship) models estimate biodegradability (e.g., BIOWIN scores) and soil adsorption coefficients (Koc) . Validate predictions against experimental data from OECD 301D ready biodegradability tests . Open-source tools like EPI Suite provide preliminary insights but require calibration with experimental partition coefficients (logP) .

Q. What strategies address the synergistic effects of this compound with co-administered xenobiotics?

  • Answer : Isobolographic analysis or combination index (CI) methods quantify synergism/antagonism in cytotoxicity assays . For metabolic interactions, PBPK (Physiologically Based Pharmacokinetic) modeling integrates enzyme inhibition constants (Ki) and plasma protein binding data . Multi-omics approaches (e.g., metabolomics-transcriptomics integration) reveal pathway-level crosstalk .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, emphasizing dose-response consistency and biological plausibility .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and ethical review board approvals .
  • Computational Reproducibility : Share code/input files via platforms like Zenodo and use version control (Git) for transparency .

Properties

IUPAC Name

2-[benzoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCSYDDSNIJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062527
Record name Glycine, N-benzoyl-N-methyl-
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-34-5
Record name N-Benzoyl-N-methylglycine
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Record name N-Methylhippuric acid
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Record name N-Methylhippuric acid
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Record name Glycine, N-benzoyl-N-methyl-
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Record name (BENZOYL-METHYL-AMINO)-ACETIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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